2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS No.: 34170-21-3
Cat. No.: VC21300982
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34170-21-3 |
|---|---|
| Molecular Formula | C9H12N2OS |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2-methylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12) |
| Standard InChI Key | UCIOWMDHSRPCFY-UHFFFAOYSA-N |
| Isomeric SMILES | CSC1=NC(=O)C2=C(N1)CCCC2 |
| SMILES | CSC1=NC(=O)C2=C(N1)CCCC2 |
| Canonical SMILES | CSC1=NC(=O)C2=C(N1)CCCC2 |
Introduction
Chemical Identity and Structure
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound with significant research interest in medicinal chemistry. The compound is identified by the CAS number 34170-21-3 and possesses a distinct quinazolinone core structure modified with a methylthio functional group . This chemical entity belongs to the broader class of quinazolinone derivatives, which are known for their diverse biological activities and pharmaceutical potential.
The chemical formula of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is C9H12N2OS, with a precise molecular weight of 196.27 g/mol . The structure features a partially saturated quinazoline ring system with a methylthio (-SCH3) substituent at position 2 and a carbonyl group at position 4, creating the characteristic quinazolinone motif. The tetrahydro prefix indicates the saturation of the benzene portion of the typical quinazoline structure, specifically at positions 5, 6, 7, and 8.
The compound is also known by several synonyms in scientific literature, including 5,6,7,8-Tetrahydro-2-(methylthio)-4-quinazolinone, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one, and 2-Methylsulfanyl-5,6,7,8-hexahydro-3H-quinazolin-4-one . These various nomenclatures reflect different systematic naming approaches but refer to the same chemical entity.
Structural Features and Configuration
The structural configuration of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is particularly noteworthy for medicinal chemistry applications. The compound contains two nitrogen atoms in the heterocyclic ring system, with one nitrogen at position 1 and another at position 3. The carbonyl group at position 4 creates a lactam functionality, while the methylthio substituent at position 2 introduces a sulfur-containing moiety that can participate in various biochemical interactions.
The tetrahydro portion of the molecule creates a partially saturated ring system that affects the compound's three-dimensional configuration and conformational flexibility. This feature is significant because it influences how the molecule interacts with biological targets such as enzymes and receptors. The molecular architecture of this compound creates a unique spatial arrangement that contributes to its biological activity profile and potential pharmaceutical applications.
Physical and Chemical Properties
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically appears as a crystalline solid at room temperature. While the search results don't explicitly mention its color, many similar quinazolinone derivatives are known to be white to off-white crystalline solids . The physical state of this compound influences its handling, storage, and formulation properties in research and development settings.
The compound's solubility profile is characteristic of many heterocyclic compounds with both polar and non-polar regions. Based on its structure, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one likely exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols, while demonstrating limited solubility in water. This solubility profile has important implications for its bioavailability and formulation in potential pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is primarily determined by its functional groups and heterocyclic structure. The compound contains several reactive sites that can participate in various chemical transformations:
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | M726103 | 50mg | $110 |
| AK Scientific | Z4619 | 250mg | $182 |
| American Custom Chemicals Corporation | CHM0128689 | 1mg | $658.53 |
| American Custom Chemicals Corporation | CHM0128689 | 5mg | $697.51 |
| American Custom Chemicals Corporation | CHM0128689 | 10mg | $692.49 |
Pricing data from December 2021
This pricing information indicates the compound's status as a specialty research chemical rather than a bulk commodity, with costs reflecting the complexity of its synthesis and purification.
Chemical Reactions
The chemical reactivity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one stems from its functional groups and heterocyclic structure. Several types of reactions are important in understanding its chemistry and developing derivatives with potential biological activity.
Oxidation Reactions
The methylthio group in 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo oxidation to form sulfoxides or sulfones. This transformation typically employs oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The oxidation of the sulfur atom alters the electronic properties of the molecule and can significantly impact its biological activity profile.
Reduction Reactions
The quinazolinone core of the compound can be reduced under appropriate conditions, typically using hydrogen gas with catalysts such as palladium on carbon. Such reductions can affect the carbonyl group or potentially introduce further saturation in the heterocyclic ring system, creating derivatives with modified three-dimensional structures and altered biological properties.
Substitution Reactions
The methylthio group at position 2 can function as a leaving group in nucleophilic substitution reactions. Various nucleophiles such as amines, alcohols, or thiols can replace the methylthio group under suitable conditions. This reactivity provides a valuable synthetic handle for creating diverse libraries of derivatives to explore structure-activity relationships in biological testing.
Biological Activity and Research Applications
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has garnered attention for its potential biological activities and applications in medicinal chemistry research. While detailed biological activity data is limited in the available search results, the compound is noted for its potential anticancer and antimicrobial properties.
Anticancer Activity
The compound and its derivatives have been investigated for antiproliferative effects against various cancer cell lines. The quinazolinone scaffold is known to interact with multiple biological targets relevant to cancer, including kinases and enzymes involved in cell proliferation pathways. The specific mechanism of action likely involves the inhibition of enzymes or pathways crucial for cancer cell survival, though further research is needed to fully elucidate these mechanisms.
Antimicrobial Properties
The structural features of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one suggest potential interactions with microbial targets, indicating possible applications in developing new antimicrobial agents. The compound's ability to interact with specific enzymes or cellular components in microorganisms could provide a foundation for developing new antibacterial or antifungal therapeutics, which is particularly valuable given the growing concern of antimicrobial resistance.
| Quantity | Price (EUR) |
|---|---|
| 250mg | 25.00 |
| 1g | 31.00 |
| 5g | 134.00 |
| 10g | 260.00 |
Pricing data from CymitQuimica
The significant price reduction per unit mass at larger quantities suggests economies of scale in production and packaging, though the compound remains a specialty chemical rather than a bulk commodity.
Research Market Dynamics
The market for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is primarily driven by research applications in medicinal chemistry, particularly in academic and pharmaceutical research settings. As investigations into its biological activities and potential therapeutic applications continue, demand may increase, potentially leading to more efficient synthesis methods and reduced costs.
Analytical Characterization
Analytical characterization of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is essential for confirming its identity, purity, and structural features. While the search results don't provide detailed analytical data, standard analytical techniques typically employed for similar compounds include:
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the methylthio group, the heterocyclic ring system, and the tetrahydro portion of the molecule. Mass Spectrometry (MS) would confirm the molecular weight of 196.27 g/mol and potentially provide fragmentation patterns characteristic of the quinazolinone structure. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carbonyl group, C-S bonds, and other structural features.
These analytical techniques, combined with chromatographic methods such as High-Performance Liquid Chromatography (HPLC), would provide comprehensive characterization of the compound for research purposes and quality control in commercial production.
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